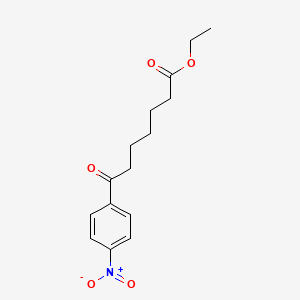

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

Description

Keto-Ester Functional Group:

Keto-esters are a valuable class of organic compounds characterized by the presence of both a ketone and an ester functional group. wisdomlib.org This dual functionality imparts a rich and versatile reactivity profile, making them powerful intermediates in organic synthesis. orgsyn.org α-Keto esters, in particular, are precursors to biologically and medicinally important molecules like α-hydroxy acids and α-amino acids, and they play a role in the synthesis of various heterocyclic compounds. nih.gov

The presence of the carbonyl group (C=O) in the ketone and ester functionalities significantly influences the reactivity of the molecule. wisdomlib.org These groups allow for a variety of chemical transformations, including:

Enolate Formation: The protons on the carbon atom adjacent (alpha) to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions like alkylation and acylation.

Condensation Reactions: Keto-esters are classic substrates for condensation reactions, such as the Claisen condensation, which are fundamental for building larger and more complex carbon skeletons.

Reduction: The ketone and ester groups can be selectively reduced to alcohols, providing a pathway to a different class of compounds.

Nitroaromatic Functional Group:

Nitroaromatic compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are of immense importance in industrial and pharmaceutical chemistry. nih.govresearchgate.net They are foundational materials for a wide range of products, including dyes, polymers, pesticides, and explosives. nih.govscispace.com

The key features of the nitroaromatic group that contribute to its significance in synthesis include:

Strong Electron-Withdrawing Nature: The nitro group is one of the most powerful electron-withdrawing groups. wikipedia.org This property deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

Versatile Precursor: The nitro group can be readily reduced to an amino group (-NH₂). wikipedia.org This transformation is a cornerstone of synthetic chemistry, as aromatic amines are crucial intermediates for a vast array of pharmaceuticals, agrochemicals, and other functional materials. researchgate.net

Activation of Adjacent Groups: The electron-withdrawing nature of the nitro group can influence the reactivity of other parts of the molecule, activating them for specific reactions. scispace.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNCETBIEJELOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645727 | |

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-63-4 | |

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of the Chemical Compound S Structural Features

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is a molecule that integrates the functionalities of a long-chain ester, a ketone, and a nitroaromatic ring. Its structure consists of a seven-carbon heptanoate (B1214049) chain. An ethyl group is attached to the carboxyl end, forming an ethyl ester. At the seventh carbon of the chain, there is a ketone (oxo) group, which is directly bonded to a phenyl ring. This phenyl ring is substituted with a nitro group at the para (4-position) relative to the point of attachment to the heptanoate chain.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 898777-63-4 |

| Molecular Formula | C₁₅H₁₉NO₅ |

| Molecular Weight | 293.32 g/mol |

Data sourced from chemical supplier information. sinfoobiotech.com

Scope and Research Context Within Academic Disciplines

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized starting materials. This process involves strategically breaking bonds to reveal potential synthetic pathways.

The most straightforward disconnection involves the ester group. A C-O bond disconnection of the ethyl ester reveals the corresponding carboxylic acid, 7-(4-nitrophenyl)-7-oxoheptanoic acid, and ethanol. This suggests that a final esterification step could be a viable route to the target molecule. The forward reaction, typically an acid-catalyzed Fischer esterification, involves reacting the carboxylic acid with ethanol. guidechem.com

Figure 1: Retrosynthetic Disconnection at the Ester Moiety

The central ketone functionality presents two primary C-C bond disconnection opportunities, leading to key precursors known as synthons.

Disconnection (a): Breaking the bond between the carbonyl carbon and the aromatic ring. This leads to a 4-nitrophenyl anion synthon (or its organometallic equivalent) and an acylium cation synthon attached to the heptanoate (B1214049) chain. This pathway suggests a reaction analogous to a Friedel-Crafts acylation, where the aromatic ring acts as the nucleophile. libretexts.org The acylium cation would be derived from a suitable derivative of heptanedioic acid, such as a mono-ester mono-acyl chloride.

Disconnection (b): Breaking the bond between the carbonyl carbon and the C6 of the heptanoate chain. This generates a 4-nitrobenzoyl synthon (e.g., an acylium cation from 4-nitrobenzoyl chloride) and a nucleophilic C6 synthon on the ethyl heptanoate chain (e.g., an enolate or an organometallic reagent). This is a common and powerful strategy for forming ketones.

Figure 2: Retrosynthetic Disconnections at the Ketone

The introduction of the 4-nitrophenyl group must be timed carefully within the synthetic sequence.

Starting with a Nitrated Aromatic Compound: A common approach is to use a pre-nitrated starting material like nitrobenzene (B124822). However, the nitro group is a strong deactivating group, which poses a significant challenge for electrophilic aromatic substitution reactions like Friedel-Crafts acylation. libretexts.orgreddit.com Attempting to acylate nitrobenzene directly is generally unsuccessful due to the heavily deactivated ring. libretexts.org Therefore, a synthetic route relying on the Friedel-Crafts acylation of nitrobenzene is typically not viable.

Nitration as a Final Step: A more plausible strategy involves performing the acylation on a non-deactivated benzene (B151609) ring first, followed by a subsequent nitration step. For instance, one could synthesize Ethyl 7-oxo-7-phenylheptanoate via Friedel-Crafts acylation of benzene and then introduce the nitro group. The existing acyl group is a meta-director, which would not yield the desired 4-nitro product. However, if the ketone is first reduced to an alkyl chain, the resulting alkyl group is an ortho-, para-director. Nitration at this stage would yield a mixture of ortho and para isomers, from which the para isomer could be separated. The ketone functionality would then need to be re-established via oxidation. This multi-step process adds complexity to the synthesis.

A more direct approach involves using a nucleophilic aromatic equivalent, such as a 4-nitrophenyl Grignard or organolithium reagent, reacting with an appropriate electrophilic heptanoate derivative.

Forward Synthesis Approaches to this compound

Based on the retrosynthetic analysis, forward synthesis strategies can be devised to construct the target molecule. The most promising approaches involve forming the key C-C bond adjacent to the carbonyl group.

The construction of the seven-carbon chain ester can be achieved through various standard organic transformations. However, a more convergent approach involves using a pre-formed six-carbon chain that can be acylated to complete the skeleton.

Acylation of pre-formed enolates or their equivalents is a powerful and widely used method for constructing β-dicarbonyl compounds and related structures. youtube.com This strategy aligns with disconnection (b) from the retrosynthetic analysis.

The general mechanism involves the deprotonation of a carbon alpha to a carbonyl group using a strong base to form a nucleophilic enolate. This enolate then attacks an electrophilic acylating agent, such as an acid chloride, to form a new C-C bond. youtube.com

For the synthesis of this compound, this would involve the reaction of an enolate derived from a six-carbon ester with an activated form of 4-nitrobenzoic acid. A specific example is the acylation of the enolate of ethyl 6-bromohexanoate (B1238239), followed by removal of the bromine, though a more direct route would be preferable.

A more advanced and relevant method involves the acylation of the dianion of a β-keto ester. researchgate.netcdnsciencepub.com For instance, the dianion of ethyl acetoacetate (B1235776) can be generated by sequential treatment with two equivalents of a strong base like lithium diisopropylamide (LDA). The more reactive terminal carbanion (the γ-anion) can then be alkylated, and the less reactive enolate at the α-position can be acylated. While not a direct route to the target molecule, this chemistry highlights the principles of using stabilized carbanions in C-C bond formation.

A more direct application of enolate chemistry would involve the reaction between a suitable organometallic reagent derived from a protected 6-carbon chain and 4-nitrobenzoyl chloride. nih.gov Alternatively, the lithium enolate of a simple ester like ethyl acetate (B1210297) can be acylated, but this is often complicated by self-condensation. A more effective approach is the acylation of the monoanion of a β-keto ester, followed by cleavage of one of the keto groups.

A plausible and efficient route involves the acylation of a specific enolate equivalent. For example, the reaction of 4-nitrobenzoyl chloride with the zinc-Reformatsky reagent derived from ethyl 6-bromohexanoate would yield the target γ-keto ester.

Table 1: Key Synthetic Reactions and Reagents

| Reaction Type | Nucleophile | Electrophile | Key Reagents/Conditions | Product Type |

|---|---|---|---|---|

| Fischer Esterification | 7-(4-nitrophenyl)-7-oxoheptanoic acid | Ethanol | H₂SO₄ (catalytic), heat | Ethyl Ester |

| Friedel-Crafts Acylation | Benzene | 7-(Ethoxycarbonyl)heptanoyl chloride | AlCl₃ | Aryl Ketone |

| Enolate Acylation | Lithium enolate of ethyl hexanoate | 4-Nitrobenzoyl chloride nih.gov | LDA, THF, -78 °C | γ-Keto Ester |

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts then Nitration | Electrophilic Aromatic Substitution | Utilizes simple starting materials. | Poor regioselectivity (meta-directing acyl group); requires extra steps (reduction/oxidation). |

| Acylation of Nitrobenzene | Friedel-Crafts Acylation | Potentially very direct. | Not feasible; the nitro group is too deactivating for the reaction to proceed. libretexts.orgreddit.com |

Carbon-Carbon Bond Forming Reactions for the Heptanoate Chain

Michael Addition Strategies with Relevant Nucleophiles

The Michael addition, or conjugate addition, is a cornerstone in carbon-carbon bond formation and is particularly effective for the synthesis of 1,5-dicarbonyl compounds, which are structural analogs of the heptanoate backbone of the target molecule. chemrxiv.orgchemspider.com This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. chemrxiv.org

The process is thermodynamically controlled and typically involves a soft nucleophile. researchgate.net For the synthesis of a 7-oxoheptanoate framework, a relevant strategy would involve the conjugate addition of an enolate derived from a ketone to an α,β-unsaturated ester. The key steps of the mechanism are:

Enolate Formation : A base abstracts an α-proton from a ketone to form a resonance-stabilized enolate. organic-chemistry.org

Nucleophilic Attack : The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). nih.gov

Protonation : The resulting enolate intermediate is protonated during workup to yield the 1,5-dicarbonyl product. organic-chemistry.orgnih.gov

A common application of this strategy is the reaction between ketone enolates and chalcones (α,β-unsaturated ketones), which yields 1,5-diketones. libretexts.org A variety of catalysts, including organocatalysts like diphenylprolinol methyl ether, can be employed to achieve high enantioselectivity in these additions. chemrxiv.org

Table 1: Examples of Michael Addition Reactions for 1,5-Dicarbonyl Synthesis

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Catalyst/Base | Product Type |

|---|---|---|---|

| Acetophenone Enolate | Chalcone | Base (e.g., NaOH, KOH) | 1,5-Diketone |

| Malonate Esters | α,β-Unsaturated Ketone | Base (e.g., NaOEt) | δ-Keto Ester |

| Nitroalkanes | α,β-Unsaturated Ester | Base | γ-Nitro Ester |

| Cyclohexanone Enolate | 1,3-Diene-1,1-dicarboxylates | Organocatalyst | Functionalized 1,5-Diketone |

Radical-Mediated Ketone Synthesis Pathways

Free radical-mediated reactions offer an alternative to traditional ionic pathways for ketone synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. bohrium.com A prominent strategy involves the generation of acyl radicals, which are versatile nucleophilic intermediates that can participate in various carbon-carbon bond-forming reactions. researchgate.net

Acyl radicals can be generated from several precursors, including:

Aldehydes : Homolytic abstraction of the aldehydic hydrogen atom, often mediated by peroxides or photoredox catalysis. researchgate.net

Carboxylic Acids : Conversion to redox-active esters followed by single-electron reduction. jove.comlibretexts.org

α-Ketoacids : Photocatalytic decarboxylation generates the corresponding acyl radical. researchgate.net

Acyl Tellurides and Selenides : Photochemical or radical-initiated cleavage of the C-Te or C-Se bond. researchgate.net

Once generated, the acyl radical can add to an electron-deficient alkene (a Giese-type addition) to form a new carbon-centered radical. researchgate.net This intermediate is then typically quenched by a hydrogen atom donor or undergoes further redox processes to yield the final ketone product. This approach is valuable for creating 1,4-dicarbonyl compounds through the conjugate addition of acyl radicals to enals. organic-chemistry.org Visible-light photoredox catalysis has emerged as a powerful tool for these transformations, allowing for the generation of acyl radicals under exceptionally mild conditions. researchgate.net

Introduction of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group can be incorporated either by nitrating a pre-existing phenyl ring on the heptanoate backbone or by coupling a nitroaromatic precursor to the aliphatic chain.

Nitration Methodologies

Direct nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. For a substrate like ethyl 7-oxo-7-phenylheptanoate, the acyl group attached to the benzene ring acts as a deactivating, meta-directing group due to its electron-withdrawing nature. psu.edulibretexts.org

The most common nitrating agent is "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comwikipedia.org The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govmasterorganicchemistry.com

Reaction Mechanism:

Formation of Nitronium Ion : H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ → HSO₄⁻ + H₂O + NO₂⁺

Electrophilic Attack : The benzene ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. nih.gov

Deprotonation : A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity. masterorganicchemistry.com

Due to the directing effect of the carbonyl group, the primary product of this reaction would be ethyl 7-(3-nitrophenyl)-7-oxoheptanoate. psu.edu While the meta isomer is predominant, smaller amounts of the ortho and para isomers are also typically formed. psu.eduwikipedia.org Achieving high selectivity for the para-isomer via this method is challenging. Alternative nitrating agents like nitrogen dioxide in the presence of ozone have been shown to alter the ortho/meta product ratios. psu.edu

Table 2: Common Nitrating Agents and Conditions

| Nitrating Agent | Conditions | Comments |

|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | 0 °C to room temperature | Standard method; highly effective but can lack regioselectivity for para-isomers with deactivating groups. masterorganicchemistry.comwikipedia.org |

| NO₂ / O₃ | Dichloromethane, low temp. | Can provide different isomer distributions compared to mixed acid. psu.edu |

| Acetyl nitrate (B79036) (CH₃COONO₂) | Acetic anhydride | Milder alternative, sometimes used for sensitive substrates. wikipedia.org |

| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Aprotic solvent | A pre-formed source of the nitronium ion, useful for specific applications. |

Coupling Reactions Involving Nitroaromatic Precursors

Palladium-catalyzed cross-coupling reactions provide a powerful and highly regioselective alternative for introducing the 4-nitrophenyl moiety. These methods construct a carbon-carbon bond between a suitable derivative of the heptanoate chain and a pre-functionalized nitroaromatic compound.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (e.g., 4-nitrophenylboronic acid) with an organohalide or triflate. mdpi.comlibretexts.org For the synthesis of the target molecule, the strategy would involve coupling 4-nitrophenylboronic acid with a derivative such as ethyl 7-chloro-7-oxoheptanoate or a similar electrophile, catalyzed by a palladium complex in the presence of a base. mdpi.com

Stille Coupling : The Stille reaction couples an organotin compound (e.g., (4-nitrophenyl)tributylstannane) with an organohalide or triflate, catalyzed by palladium. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is highly versatile but is often avoided due to the toxicity of the organotin reagents. organic-chemistry.org

Mizoroki-Heck Reaction : This reaction typically couples an aryl halide with an alkene. A denitrative version of the Heck reaction has been developed where a nitroarene itself, such as 1-bromo-4-nitrobenzene, can be coupled with an alkene partner under palladium catalysis, offering a direct route to functionalized stilbenes and related structures. chemrxiv.orgbohrium.comresearchgate.net This could be adapted to couple a nitroaromatic halide with a suitable unsaturated heptanoate precursor.

Table 3: Comparison of Cross-Coupling Reactions for C-C Bond Formation

| Reaction | Nitroaromatic Precursor | Heptanoate Precursor | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | 4-Nitrophenylboronic acid | Acyl chloride or aryl halide derivative | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) mdpi.comlibretexts.org |

| Stille | (4-Nitrophenyl)trialkylstannane | Acyl chloride or aryl halide derivative | Pd(0) catalyst (e.g., Pd(PPh₃)₄) wikipedia.orgorganic-chemistry.org |

| Heck | 1-Bromo-4-nitrobenzene | Unsaturated heptanoate ester | Pd(0) catalyst, Base (e.g., Et₃N) bohrium.comresearchgate.net |

Esterification Techniques for Alkyl Heptanoate Formation

The final step in many synthetic routes, or a step performed on an intermediate, is the formation of the ethyl ester. This is typically achieved by reacting a carboxylic acid with ethanol.

Fischer-Speier Esterification : This is the classic method for ester formation, involving the reaction of a carboxylic acid (e.g., 7-(4-nitrophenyl)-7-oxoheptanoic acid) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organicchemistrytutor.comlibretexts.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, either the alcohol is used in large excess as the solvent, or the water produced is removed from the reaction mixture. libretexts.orgorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

DCC Coupling (Steglich Esterification) : For substrates that are sensitive to strong acids and high temperatures, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) offer a milder alternative. chemspider.comwikipedia.org In this method, DCC activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive intermediate is then attacked by the alcohol to form the ester. thieme-connect.de The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the process and suppresses side reactions. organic-chemistry.orgwikipedia.org A major byproduct is dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. thieme-connect.de

Oxidation and Hydrolysis Routes to the Ketone Functionality

An alternative approach to building the final molecule is to introduce the ketone functionality at a late stage of the synthesis from a different precursor group.

Oxidation of Secondary Alcohols : A common and reliable method for ketone synthesis is the oxidation of a secondary alcohol. organic-chemistry.orglibretexts.org In this pathway, a precursor such as ethyl 7-hydroxy-7-(4-nitrophenyl)heptanoate would be oxidized. A wide array of oxidizing agents can accomplish this transformation.

Chromium-based reagents : Jones reagent (CrO₃ in aqueous H₂SO₄) and pyridinium (B92312) chlorochromate (PCC) are classic and effective reagents for oxidizing secondary alcohols to ketones. libretexts.org

TEMPO-based systems : Catalytic amounts of stable nitroxyl (B88944) radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant (e.g., bleach or air), provide a greener and milder oxidation method. nih.gov These systems are often highly selective for secondary alcohols. organic-chemistry.org

Dess-Martin Periodinane (DMP) : A hypervalent iodine reagent that provides a mild and efficient oxidation under neutral conditions, suitable for sensitive substrates.

Table 4: Selected Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent | Conditions | Advantages/Disadvantages |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to RT | Strong oxidant, high yield; uses toxic Cr(VI), strongly acidic. libretexts.org |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, RT | Milder than Jones reagent, avoids over-oxidation; uses toxic Cr(VI). libretexts.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Mild, neutral conditions, high yield; can be explosive, expensive. |

| TEMPO / NaOCl | CH₂Cl₂/H₂O, 0 °C | Catalytic, mild, environmentally benign co-oxidant; can be base-sensitive. nih.gov |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, low temp. (-78 °C) | Mild, high yield, avoids heavy metals; requires cryogenic temperatures, produces foul-smelling byproducts. |

Hydrolysis of Nitriles : Ketones can also be synthesized from nitriles by reaction with an organometallic reagent followed by hydrolysis. libretexts.orgshaalaa.com A synthetic route could involve a nitrile precursor, such as ethyl 6-cyanohexanoate, reacting with a Grignard reagent like 4-nitrophenylmagnesium bromide. This nucleophilic addition forms an intermediate imine anion, which upon acidic aqueous workup, hydrolyzes to the desired ketone. libretexts.orgjove.com This method allows for the formation of the C-C bond adjacent to the carbonyl carbon and the carbonyl group in a single transformation. libretexts.orgpearson.com

Modern Advancements in the Synthesis of Related Ketones and Esters

The synthesis of complex molecules like this compound, which contains both a ketone and an ester functional group, relies on a robust toolbox of synthetic methodologies. Modern organic synthesis has seen significant progress in developing more efficient, selective, and sustainable methods for the construction of such keto-esters and their structural analogs. These advancements move beyond classical multi-step procedures, aiming to reduce waste, improve atom economy, and provide novel pathways to complex molecular architectures. This section explores key contemporary strategies, including one-pot reactions, the functionalization of traditionally inert C-H bonds, and the use of biological catalysts to create chiral precursors.

One-Pot Synthetic Strategies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, has emerged as a powerful strategy for improving efficiency and reducing waste. Several innovative one-pot methods have been developed for the synthesis of β-keto esters and related structures.

A notable approach involves the reaction of carboxylic acids with ynol ethers, promoted by a silver salt (Ag₂O) followed by a rearrangement catalyzed by 4-dimethylaminopyridine (DMAP), to furnish β-keto esters under mild conditions. organic-chemistry.org Another efficient method is the condensation of aldehydes with ethyl diazoacetate, which can be catalyzed by various metal complexes, such as molybdenum(VI) dichloride dioxide or niobium(V) chloride, to produce β-keto esters in high yields at room temperature. organic-chemistry.org

More recently, a novel one-pot synthesis of β-keto esters from 4- and 5-oxo-carboxylic acid derivatives was developed using chlorosulfonyl isocyanate. semanticscholar.org This method proceeds in high yield under mild conditions and avoids the use of metals or harsh oxidants, making it an environmentally benign option. semanticscholar.org Furthermore, copper-catalyzed one-pot reactions have been devised for the synthesis of α,β-unsaturated esters and ketones directly from alcohols and phosphonium (B103445) salts, using oxygen from the air as the oxidant. thieme-connect.com This process efficiently combines alcohol oxidation, deprotonation of the phosphonium salt, and a Wittig reaction in a single vessel. thieme-connect.com

| Methodology | Reactants | Catalyst/Reagent | Product | Key Advantages |

|---|---|---|---|---|

| Ynol Ether Reaction | Carboxylic Acids, Ynol Ethers | Ag₂O, DMAP | β-Keto Esters | Mild reaction conditions, broad substrate scope. organic-chemistry.org |

| Diazoester Condensation | Aldehydes, Ethyl Diazoacetate | NbCl₅ or MoO₂Cl₂ | β-Keto Esters | High yields and selectivity at room temperature. organic-chemistry.org |

| Direct Carboxylation | Oxo-carboxylic Acids | Chlorosulfonyl Isocyanate | β-Keto Esters | Metal-free, mild conditions, high yields. semanticscholar.org |

| Copper-Catalyzed Oxidation/Wittig | Alcohols, Phosphonium Salts | Copper Catalyst, O₂ (Air) | α,β-Unsaturated Esters/Ketones | Uses air as oxidant, broad substrate compatibility. thieme-connect.com |

C-H Activation Methodologies Applied to Ketones and Esters

The direct functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules, represents a paradigm shift in synthetic chemistry, offering a more direct and atom-economical route to molecular diversification. acs.org However, ketones and esters have historically been challenging substrates for C-H activation due to their low affinity for metal catalysts. scripps.edu

Recent breakthroughs have started to overcome this challenge. A significant advance reported in early 2025 by researchers at Scripps Research introduced a novel catalyst system for the C-H activation of ketones and esters. scripps.edu This system utilizes a unique monoprotected amino neutral amide (MPANA) ligand in conjunction with a palladium catalyst and a strong acid (tetrafluoroboric acid). scripps.edunih.gov This combination effectively stabilizes the catalyst, enabling it to bind to the ketone or ester and facilitate the breaking of strong C-H bonds. scripps.edu This methodology allows for various functionalizations, such as arylation and hydroxylation, at the previously inaccessible β-methyl position of ketones and carboxylic esters. nih.gov

The development of C-H activation reactions directed by native functional groups is crucial for their broad application. nih.gov Transition-metal-catalyzed C-H activation has provided highly efficient alternatives to traditional methods for ester synthesis. acs.org These strategies include the direct alkoxycarbonylation of C-H bonds using carbon monoxide and alcohols, which is an atom-economical approach to introducing ester functionalities. acs.org While significant progress has been made with aromatic C(sp²)–H bonds, the activation of alkenyl C(sp²)–H bonds for the synthesis of α,β-unsaturated carboxylic esters remains an area of active research. acs.org

| Catalyst System | Substrate | Type of C-H Functionalization | Significance |

|---|---|---|---|

| Palladium / MPANA Ligand / HBF₄ | Ketones, Carboxylic Esters | β-C(sp³)-H Arylation, Hydroxylation | Overcomes the low affinity of ketones/esters for metal catalysts, enabling functionalization at previously inert sites. scripps.edunih.gov |

| Ruthenium Complexes (e.g., RuH₂(CO)(PPh₃)₃) | Aromatic Ketones | ortho-C(sp²)-H Arylation | Provides a direct method for coupling aromatic ketones with arylboronates. acs.org |

| Palladium Catalysts | Anilides, Glyoxylates | Dehydrogenative/Decarbonylative Coupling | A route to anthranilic esters via C-H activation. acs.org |

Biocatalytic Approaches to Chiral Ketones and Esters as Precursors

Biocatalysis, the use of enzymes and whole organisms to perform chemical transformations, offers unparalleled selectivity under mild, environmentally friendly conditions. nih.gov This approach is particularly valuable for the synthesis of chiral molecules, which are crucial intermediates in the pharmaceutical industry. nih.govresearchgate.net

Ketoreductases (KREDs) are a class of enzymes widely used for the asymmetric reduction of prochiral ketones to produce enantiomerically pure chiral alcohols. researchgate.net These biocatalysts often require a cofactor, such as NADPH or NADH, which can be regenerated in situ using a co-substrate like glucose or glycerol, making the process economically viable. nih.govmdpi.com The application of KREDs is a preferred industrial method for synthesizing chiral alcohols, displacing many traditional chemical reagents. researchgate.net For example, a commercially available ketoreductase (KRED1001) was used to asymmetrically reduce a ketoester to its corresponding (R)-hydroxy ester, a key chiral intermediate, with greater than 99.5% enantiomeric excess (e.e.). nih.gov

Whole-cell biocatalysis provides a convenient alternative to using isolated enzymes, as the cells contain the necessary enzymes and cofactor regeneration systems. mdpi.com Various microorganisms, including strains of Hansenula and Bacillus cereus, have been employed for the enantioselective reduction of ketones. nih.govmdpi.com For instance, whole cells of Hansenula polymorpha were used for the preparative-scale bioreduction of a complex keto-ester to yield an important precursor for the semi-synthesis of Paclitaxel with a reaction yield of over 80% and an e.e. greater than 94%. nih.gov

Beyond reductions, other enzyme classes are used to generate chiral precursors. Lipases are commonly used for the kinetic resolution of racemic esters, while lyases can catalyze the formation of chiral α-hydroxy ketones from simple aldehydes. acs.org The development of transaminases through directed evolution has also enabled the direct asymmetric synthesis of chiral amines from ketones, a key step in the manufacture of drugs like Sitagliptin. researchgate.net

| Biocatalyst Type | Reaction | Substrate | Product | Example Application / Finding |

|---|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketones / Keto-esters | Chiral Alcohols / Hydroxy-esters | Synthesis of an enantiopure (R)-hydroxy ester (>99.5% e.e.) using KRED1001 with cofactor regeneration. nih.gov |

| Whole Cells (Hansenula polymorpha) | Asymmetric Reduction | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | Key precursor for Paclitaxel synthesis, achieved >80% yield and >94% e.e. nih.gov |

| Whole Cells (Bacillus cereus) | Asymmetric Reduction | Structurally diverse ketones | Chiral Alcohols | A versatile biocatalyst for reducing various ketones with good to excellent conversion. mdpi.com |

| Transaminase (Engineered) | Asymmetric Amination | Prositagliptin Ketone | Sitagliptin (Chiral Amine) | Direct biocatalytic route to an active pharmaceutical ingredient, replacing a rhodium-based chemical catalyst. researchgate.net |

| Lyase | Carboligation | Aldehydes | Chiral α-Hydroxy Ketones | Can achieve high productivities (80-100 g/L) with high enantiomeric excesses (>99%). acs.org |

Mechanistic Pathways of Key Carbon-Carbon Bond Formations

The formation of the carbon framework of this compound, a γ-keto ester, can be achieved through several mechanistic routes. These pathways are crucial for assembling the heptanoate chain and attaching the 4-nitrophenyl group.

Enolate-Mediated Reaction Mechanisms

Enolate chemistry provides a powerful and versatile strategy for the synthesis of keto esters. A plausible enolate-mediated route to this compound involves a Claisen-type condensation or acylation reaction. For instance, a decarboxylative Claisen condensation can be employed, reacting magnesium enolates of substituted malonic acid half oxyesters with an appropriate acyl donor. organic-chemistry.org

A general mechanism involves the following steps:

Enolate Formation: A base abstracts an acidic α-proton from an ester precursor, such as ethyl adipate, to form a resonance-stabilized enolate.

Nucleophilic Acyl Substitution: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.

Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., chloride), resulting in the final β-keto ester product.

An alternative involves the reaction of ketene (B1206846) silyl (B83357) acetals with acid chlorides, which can yield thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org The choice of reagents and reaction conditions is critical for controlling the outcome and yield of these transformations.

Radical Reaction Mechanisms for Ketone Formation

While ionic mechanisms are more common for ketone synthesis, radical pathways offer an alternative approach. The formation of the aryl ketone moiety in this compound can be conceptualized through a radical-based cross-coupling reaction.

One such mechanism involves the generation of an acyl radical from an α-keto acid, which can then couple with an aryl halide. organic-chemistry.org A photoredox catalyst, for example, can mediate the formation of acyl radicals from α-keto acids under visible light. organic-chemistry.org Another approach involves the palladium-catalyzed decarboxylative coupling of an aryl α-keto carboxylic acid with an aryl diazonium salt, proceeding through a radical pathway that involves an acyl radical intermediate. organic-chemistry.org

A general radical process for α-arylation of a ketone can be initiated through a Single Electron Transfer (SET) process. researchgate.net

Initiation: A suitable initiator (e.g., a photocatalyst or a transition metal complex) facilitates the formation of an aryl radical from a precursor like a 4-nitro-substituted aryl halide.

Propagation:

The aryl radical adds to the enolate of the heptanoate ester.

This generates a radical anion intermediate.

This intermediate can then participate in a chain reaction, such as an SRN1-type reaction, to yield the final α-aryl ketone product and regenerate a radical species. researchgate.net

Mechanistic studies involving the α-arylation of enolizable aryl ketones with aryl halides under transition-metal-free conditions have provided evidence for the involvement of radical processes. researchgate.net

| Radical Generation Method | Precursors | Key Intermediates | Reference |

| Photoredox Catalysis | α-Keto acids, Aryl halides | Acyl radical, Aryl radical | organic-chemistry.org |

| Palladium Catalysis | Aryl α-keto carboxylic acid, Aryl diazonium salt | Acyl radical | organic-chemistry.org |

| SET-Initiated Arylation | Enolizable ketone, Aryl halide | Aryl radical, Radical anion | researchgate.net |

Nucleophilic Addition and Cyclization Processes Involving Carbonyls

The carbonyl groups (ketone and ester) in this compound are electrophilic centers susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com This reactivity is fundamental to its further transformations, including potential cyclization reactions.

Nucleophilic Addition: The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. This reaction is central to many transformations, such as reduction or the formation of cyanohydrins, imines, and acetals. Aldehydes are generally more reactive than ketones in nucleophilic additions due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Intramolecular Cyclization: Diesters can undergo an intramolecular Claisen condensation, known as the Dieckmann cyclization, to form cyclic β-keto esters. fiveable.mepressbooks.publibretexts.org While this compound is not a diester, related precursors could be designed to undergo such cyclizations. The mechanism involves:

Formation of an enolate at one ester's α-position. libretexts.org

Intramolecular nucleophilic attack by the enolate on the other ester's carbonyl group. pressbooks.pub

Elimination of an alkoxide leaving group to form the cyclic β-keto ester. libretexts.org

This reaction is particularly efficient for forming five- and six-membered rings. fiveable.mepressbooks.pub Similarly, other intramolecular reactions like aldol (B89426) condensations can occur if the substrate possesses both an enolizable ketone/ester and an aldehyde/ketone group separated by a suitable tether. nih.gov

Mechanism of Nitro Group Introduction and Its Transformations

The 4-nitrophenyl moiety is a key structural feature, and its introduction and subsequent chemical modification are governed by well-understood mechanistic principles.

Aromatic Nitration Mechanisms

The nitro group is typically introduced onto the aromatic ring via electrophilic aromatic substitution (EAS). masterorganicchemistry.com The synthesis would likely involve the nitration of a precursor like ethyl 7-phenyl-7-oxoheptanoate.

The mechanism proceeds in three main stages: masterorganicchemistry.commasterorganicchemistry.comunacademy.com

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with a strong acid catalyst, typically concentrated sulfuric acid. masterorganicchemistry.comunacademy.com

Electrophilic Attack: The π-system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. This step is the rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

The regioselectivity of the nitration is directed by the existing substituent on the benzene ring. In the case of a precursor like ethyl 7-phenyl-7-oxoheptanoate, the acyl group is an electron-withdrawing group and a meta-director. Therefore, to achieve the desired 4-nitro (para) substitution, a different synthetic strategy, such as starting with nitrobenzene in a Friedel-Crafts acylation, would be necessary. sigmaaldrich.comwikipedia.orgbyjus.com

| Stage | Description | Key Species |

| 1. Electrophile Generation | Reaction of nitric acid and sulfuric acid. | Nitronium ion (NO₂⁺) |

| 2. Nucleophilic Attack | Aromatic ring attacks the electrophile. | Arenium ion (sigma complex) |

| 3. Deprotonation | A weak base removes a proton to restore aromaticity. | Final nitrated product |

Reductive Functionalization Pathways of Nitro Compounds

The nitro group of this compound can be reduced to various other functional groups, most commonly an amine (aniline derivative). numberanalytics.com This transformation is crucial for synthesizing a wide range of pharmaceuticals and other fine chemicals. acs.org

The reduction of an aromatic nitro group is a stepwise process that can be stopped at intermediate stages under specific conditions. numberanalytics.com The general pathway is: Nitro → Nitroso → Hydroxylamine (B1172632) → Amine

The final product depends on the choice of reducing agent and the reaction conditions. numberanalytics.com

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd, Pt, or Ni) is a common and clean method for reducing nitroarenes directly to anilines.

Metal-Acid Systems: Reagents like Sn/HCl, Fe/HCl, or Zn/HCl are classic methods for this reduction. The mechanism involves a series of single-electron transfers from the metal surface and proton transfers from the acid.

Transfer Hydrogenation: This method uses molecules like hydrazine (B178648) or cyclohexene (B86901) as a source of hydrogen in the presence of a catalyst.

Chemoselective Reduction: Modern methods allow for the selective reduction of the nitro group in the presence of other reducible functional groups, such as ketones or esters. For example, using phenylsilane (B129415) (PhSiH₃) with an iron(salen) catalyst can chemoselectively reduce a nitro group while leaving a carbonyl group intact. nih.govcam.ac.uk Conversely, using a more active reductant like pinacolborane (HBpin) with the same catalyst can reduce both functionalities. nih.gov

The mechanism often involves the formation of intermediate nitroso and hydroxylamine compounds. numberanalytics.commdpi.com For instance, studies with an iron(salen) complex indicate the presence of a nitroso intermediate and the generation of an iron hydride as a key catalytic species. nih.govcam.ac.uk

Ester Formation and Cleavage Mechanisms (e.g., Claisen and Retro-Claisen)

The ester functionality in this compound is a key site for various chemical transformations, including its formation and cleavage. The Claisen condensation and its reverse, the retro-Claisen condensation, are prominent examples of reactions involving ester enolates and are fundamental to understanding the reactivity of β-keto esters. masterorganicchemistry.comlibretexts.org

Claisen Condensation: This carbon-carbon bond-forming reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org The reaction proceeds through the formation of an enolate ion from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orgwikipedia.org The subsequent elimination of an alkoxide group leads to the formation of a β-keto ester. masterorganicchemistry.comlibretexts.org For a Claisen condensation to proceed to completion, the starting ester must have at least two α-hydrogens. libretexts.orgyoutube.com This is because the resulting β-keto ester is more acidic than the starting alcohol, and its deprotonation by the alkoxide base drives the reaction forward according to Le Chatelier's principle. libretexts.orglibretexts.org

Retro-Claisen Condensation: The reverse of the Claisen condensation, known as the retro-Claisen condensation, involves the cleavage of a β-keto ester in the presence of a base. wikipedia.orglibretexts.org This reaction is essentially the reversal of the steps in the Claisen condensation. libretexts.org An alkoxide can act as a nucleophile, attacking the ketone carbonyl, leading to a tetrahedral intermediate. Subsequent cleavage of the carbon-carbon bond regenerates the ester enolate and another ester molecule. youtube.com The retro-Claisen reaction is particularly relevant in the breakdown of larger molecules and can be initiated by various nucleophiles, not just alkoxides. libretexts.org

The table below summarizes key aspects of these reactions:

| Reaction | Key Features | Driving Force |

| Claisen Condensation | Forms a new C-C bond between two ester molecules to produce a β-keto ester. masterorganicchemistry.com | Deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol. libretexts.org |

| Retro-Claisen Condensation | Cleavage of a C-C bond in a β-keto ester, initiated by a nucleophile. libretexts.org | Formation of a stable enolate. libretexts.org |

Influence of Functional Group Interplay on Reaction Selectivity and Rate

The reactivity of this compound is not solely determined by its individual functional groups but by their interplay. The presence of the nitro group, the phenyl ring, the ketone, and the ester functionalities creates a complex electronic environment that dictates the selectivity and rate of its reactions.

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.com Conversely, it activates the ring for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group also increases the electrophilicity of the adjacent carbonyl carbon of the ketone, making it more susceptible to nucleophilic attack. nih.gov

The ketone and ester groups also play a significant role. The carbonyl carbon of the ketone is generally more electrophilic and reactive towards nucleophiles than the carbonyl carbon of the ester. nih.gov The α-protons adjacent to the ketone are more acidic than those adjacent to the ester, influencing which enolate is preferentially formed in base-catalyzed reactions. This difference in reactivity and acidity is crucial in directing the outcome of reactions like the Claisen condensation.

The interplay between these functional groups can lead to complex reaction pathways. For instance, in reactions involving nucleophiles, competition can arise between attack at the ketone carbonyl, the ester carbonyl, and the aromatic ring. The specific reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature, will ultimately determine the major product. For example, strong, hard nucleophiles might favor attack at the more electrophilic ketone carbonyl, while softer nucleophiles might prefer conjugate addition or substitution on the aromatic ring.

The following table outlines the primary electronic effects of the key functional groups in this compound:

| Functional Group | Primary Electronic Effect | Influence on Reactivity |

| Nitro Group | Strong electron-withdrawing (inductive and resonance) | Deactivates the phenyl ring to electrophilic attack, activates it to nucleophilic attack, and increases the electrophilicity of the ketone carbonyl. nih.gov |

| Ketone | Electron-withdrawing (inductive and resonance) | Provides an electrophilic site for nucleophilic attack and acidic α-protons for enolate formation. |

| Ester | Electron-withdrawing (inductive and resonance) | Provides an electrophilic site for nucleophilic acyl substitution and less acidic α-protons compared to the ketone. |

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations of Ethyl 7 4 Nitrophenyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural assignment of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, a combination of one-dimensional and advanced two-dimensional NMR techniques is employed to unequivocally assign all proton (¹H) and carbon (¹³C) signals.

While a standard one-dimensional ¹H NMR spectrum provides initial information on the chemical shifts and multiplicities of the protons, two-dimensional techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for a complete and unambiguous assignment.

A COSY experiment reveals proton-proton coupling interactions, which are transmitted through covalent bonds (typically over two to three bonds). In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the heptanoate (B1214049) chain. For instance, the protons of the ethyl ester would show a correlation between the quartet of the methylene (B1212753) group and the triplet of the methyl group. Similarly, the aliphatic chain protons would exhibit a series of cross-peaks, allowing for a sequential walk along the backbone. The aromatic protons on the 4-nitrophenyl ring, appearing as two distinct doublets due to their para-substitution, would also show a correlation to each other in a COSY spectrum, confirming their ortho relationship.

NOESY , on the other hand, provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the conformation of the molecule. For this compound, a NOESY spectrum would show cross-peaks between protons that are spatially proximate. For example, correlations might be observed between the protons on the aromatic ring and the methylene protons adjacent to the carbonyl group, providing insights into the preferred orientation of the phenyl ring relative to the aliphatic chain.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | 1.25 | t | 3H |

| H-b | 4.14 | q | 2H |

| H-c | 2.31 | t | 2H |

| H-d | 1.65 | m | 2H |

| H-e | 1.35 | m | 2H |

| H-f | 1.72 | m | 2H |

| H-g | 3.05 | t | 2H |

| H-h | 8.10 | d | 2H |

| H-i | 8.30 | d | 2H |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and heteronuclear correlation experiments like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for a definitive carbon signal assignment. uvic.ca

A DEPT experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca For this compound, a DEPT-135 experiment would show positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This allows for the clear identification of the different types of carbon atoms in the aliphatic chain and the ethyl group.

HMQC (or its more modern counterpart, HSQC) is a two-dimensional experiment that correlates each proton with the carbon to which it is directly attached. uvic.ca This provides a direct link between the ¹H and ¹³C NMR spectra. For instance, the proton signal at 4.14 ppm (H-b) would show a cross-peak with the carbon signal of the adjacent methylene group in the ethyl ester.

HMBC spectroscopy is arguably one of the most powerful tools for structural elucidation, as it reveals long-range correlations between protons and carbons, typically over two to three bonds. uvic.ca This is invaluable for connecting different fragments of the molecule. In the case of this compound, an HMBC spectrum would show a correlation from the protons on the aromatic ring (H-h and H-i) to the carbonyl carbon of the keto group. Similarly, the methylene protons adjacent to this carbonyl group (H-g) would also show a correlation to it, thus confirming the connection between the 4-nitrophenyl group and the heptanoate chain.

A plausible ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 |

| C-1 | 14.2 | + |

| C-2 | 60.5 | - |

| C-3 | 173.5 | Quaternary |

| C-4 | 34.1 | - |

| C-5 | 24.7 | - |

| C-6 | 28.8 | - |

| C-7 | 38.5 | - |

| C-8 | 198.8 | Quaternary |

| C-9 | 141.2 | Quaternary |

| C-10 | 129.5 | + |

| C-11 | 123.8 | + |

| C-12 | 150.3 | Quaternary |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can reveal structural details.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₉NO₅), the calculated exact mass is 293.1263 g/mol . An HRMS experiment would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. The analysis of these fragmentation patterns provides valuable structural information. For this compound, two key fragmentation pathways are expected: α-cleavage and the McLafferty rearrangement. libretexts.org

α-Cleavage is a common fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com In this molecule, α-cleavage can occur on either side of the keto-carbonyl group. Cleavage between the carbonyl carbon and the aromatic ring would result in the formation of a 4-nitrophenylacylium ion. Alternatively, cleavage of the bond between the carbonyl carbon and the aliphatic chain would generate a different acylium ion.

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a γ-hydrogen atom available for transfer. wikipedia.org In this compound, the keto-carbonyl group has a sufficiently long alkyl chain, allowing for a six-membered transition state for the transfer of a hydrogen from the γ-carbon to the carbonyl oxygen. This rearrangement would lead to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation, which would be detected by the mass spectrometer.

A table of expected major fragments in the mass spectrum of this compound is shown below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 293 | [M]⁺ | Molecular Ion |

| 248 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 150 | [C₇H₄NO₃]⁺ | α-Cleavage |

| 120 | [C₆H₄NO₂]⁺ | Further fragmentation |

| 151 | [C₈H₇O₃]⁺ | McLafferty Rearrangement |

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), is a powerful tool for monitoring the progress of chemical reactions and detecting transient intermediates. In the synthesis of this compound, for example, ESI-MS could be used to identify key intermediates in the reaction mixture. By analyzing the mass spectra of the reaction at different time points, it is possible to follow the consumption of reactants and the formation of products, as well as to detect and characterize any short-lived intermediate species. This provides invaluable insight into the reaction mechanism, helping to optimize reaction conditions and understand the underlying chemical transformations.

Infrared (IR) Spectroscopy for Functional Group Identification and Environmental Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features: the ester, the aromatic ketone, and the nitro group. The principal vibrational modes and their expected absorption ranges are detailed below.

The presence of the ester functional group is confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester will produce two distinct bands, one for the C-O-C asymmetric stretch around 1250-1200 cm⁻¹ and another for the symmetric stretch between 1100-1000 cm⁻¹.

The aromatic ketone moiety exhibits a characteristic C=O stretching vibration that is typically found at a lower wavenumber than that of the ester carbonyl due to conjugation with the phenyl ring, generally appearing in the 1685-1700 cm⁻¹ region. The aromatic nature of the compound is further substantiated by the presence of C-H stretching vibrations from the benzene (B151609) ring, which are expected to appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, typically seen in the 1450-1600 cm⁻¹ range. pressbooks.pub The para-substitution pattern on the benzene ring can be identified by a characteristic C-H out-of-plane bending vibration in the 810-840 cm⁻¹ region. spectroscopyonline.comspectra-analysis.com

The nitro group (NO₂) introduces two strong and characteristic absorption bands. The asymmetric stretching vibration of the N=O bond is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration appears between 1300-1370 cm⁻¹. acs.org The presence of these two distinct bands provides strong evidence for the nitro functionality.

Beyond structural elucidation, IR spectroscopy can be adapted for environmental analysis to monitor the presence and degradation of such compounds in various matrices. By tracking the intensity of characteristic absorption bands, it is possible to quantify the concentration of this compound and its potential transformation products in environmental samples.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1735-1750 |

| C-O-C Asymmetric Stretch | 1250-1200 | |

| C-O-C Symmetric Stretch | 1100-1000 | |

| Aromatic Ketone | C=O Stretch | 1685-1700 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 | |

| C-H Out-of-plane Bend (para) | 810-840 | |

| Nitro Group | N=O Asymmetric Stretch | 1500-1570 |

| N=O Symmetric Stretch | 1300-1370 | |

| Aliphatic Chain | C-H Stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is dominated by electronic transitions within the conjugated system formed by the 4-nitrophenyl ketone moiety.

The spectrum is expected to show distinct absorption bands arising from π → π* and n → π* transitions. hnue.edu.vn The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). These transitions are characteristic of the conjugated system involving the benzene ring, the carbonyl group, and the nitro group. The presence of the electron-withdrawing nitro group and the carbonyl group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths compared to unsubstituted benzene.

The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions. uobabylon.edu.iq For aromatic carbonyl compounds, the n → π* transition of the carbonyl group is often observed as a shoulder or a separate band at a longer wavelength than the main π → π* absorption. hnue.edu.vn

The specific λmax values for this compound would be influenced by the solvent polarity. In general, polar solvents can stabilize the ground state more than the excited state for n → π* transitions, leading to a hypsochromic (blue) shift. Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity. A joint experimental and theoretical study on nitrobenzaldehydes, which share a similar chromophore, showed strong absorptions around 250 nm attributed to π → π* excitations involving the nitro and benzene groups. uni-muenchen.de

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 4-Nitrophenyl ketone | ~250-280 | High |

| n → π | Carbonyl group | ~300-350 | Low |

Specialized Spectroscopic Techniques

Fourier-Transform Microwave (FTMW) Spectroscopy for Conformational Studies

Fourier-Transform Microwave (FTMW) spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. From these constants, the exact molecular geometry and conformational preferences can be determined with high accuracy. nih.gov For a flexible molecule like this compound, which possesses multiple rotatable single bonds in its heptanoate chain, FTMW spectroscopy would be an invaluable tool for characterizing its conformational landscape. uni-kiel.de

The technique allows for the differentiation of various conformers that may coexist in the gas phase, as each conformer will have a unique set of rotational constants and thus a distinct rotational spectrum. mdpi.com By analyzing the intensities of the spectral lines, the relative energies and populations of the different conformers can be determined. This information is crucial for understanding the intrinsic structural preferences of the molecule, free from solvent or crystal packing effects. The combination of FTMW spectroscopy with quantum chemical calculations can provide a comprehensive picture of the molecule's potential energy surface. unibs.it

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. unibo.it In the context of this compound, EPR spectroscopy would be particularly useful for studying radical intermediates that could be formed under specific conditions, such as during electrochemical reduction or photochemical reactions.

The nitroaromatic group is known to readily accept an electron to form a stable radical anion. rsc.orgresearchgate.net EPR spectroscopy can be used to detect and characterize the nitroaromatic radical anion of this compound. nih.gov The resulting EPR spectrum would exhibit a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the ¹⁴N nucleus of the nitro group and the protons on the aromatic ring. Analysis of this hyperfine structure can provide detailed information about the electronic structure and distribution of the unpaired electron within the radical anion. researchgate.netnih.gov

Spectrophotometric Assays in Mechanistic Investigations

Spectrophotometric assays, which utilize UV-Vis spectroscopy to monitor changes in absorbance over time, can be employed to investigate the kinetics and mechanisms of reactions involving this compound. For instance, the hydrolysis of the ester group or reactions involving the keto group can be followed spectrophotometrically if there is a change in the chromophore during the reaction.

The hydrolysis of keto esters can be monitored by observing the disappearance of the starting material or the appearance of the product if their UV-Vis spectra differ. asianpubs.orgresearchgate.netasianpubs.org For example, the formation of the corresponding carboxylic acid might lead to a change in the absorption spectrum. Similarly, if the keto group participates in a reaction that alters the conjugation of the π-system, such as a condensation reaction, the resulting change in the UV-Vis spectrum can be used to follow the reaction progress. nih.gov Such kinetic studies are essential for understanding the reactivity of the compound and elucidating reaction mechanisms. researchgate.net

Applications of Ethyl 7 4 Nitrophenyl 7 Oxoheptanoate As a Chemical Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The presence of ester, ketone, and nitro moieties allows for a wide array of chemical transformations. Chemists can selectively target one functional group while preserving the others, or orchestrate sequential reactions to build molecular complexity in a controlled manner.

The ethyl ester group is a classic functional handle for various transformations, primarily through nucleophilic acyl substitution. libretexts.org These reactions allow for the modification of the alkyl chain's terminus, converting it into other important functional groups.

Hydrolysis: The ester can be hydrolyzed under basic conditions, a reaction known as saponification, to yield the corresponding carboxylate salt, which upon acidic workup gives 7-(4-nitrophenyl)-7-oxoheptanoic acid. This reaction is typically irreversible as the resulting carboxylate is unreactive towards further nucleophilic attack. libretexts.org

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., methanol or propanol) can replace the ethyl group with another alkyl group, forming a new ester. This process is an equilibrium reaction and can be driven to completion by using the new alcohol as a solvent. researchgate.net

Amidation: The ester can be converted directly to an amide by reacting with ammonia or a primary or secondary amine. This transformation, known as aminolysis, is generally slower than hydrolysis and may require heating. libretexts.org

Reduction: The ester can be reduced to a primary alcohol, 7-(4-nitrophenyl)heptane-1,7-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, partial reduction to an aldehyde, 7-(4-nitrophenyl)-7-oxoheptanal, can be achieved using specialized reagents such as diisobutylaluminum hydride (DIBALH) at low temperatures. libretexts.org

Table 1: Potential Derivatizations of the Ester Functionality

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

| Amidation | NH₃, R'NH₂, or R'R"NH | Amide |

| Reduction (Complete) | LiAlH₄ then H₂O | Primary Alcohol |

The aryl ketone group is a key site for carbon-carbon bond formation and functional group interconversion. The carbonyl carbon is electrophilic, while the adjacent α-carbons can be deprotonated to form enolates.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding ethyl 7-hydroxy-7-(4-nitrophenyl)heptanoate. This can be accomplished with various reducing agents, such as sodium borohydride (NaBH₄), which typically does not reduce the ester or nitro group. fiveable.me

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. libretexts.org By reacting the ketone with a phosphonium (B103445) ylide (e.g., Ph₃P=CH₂), the carbonyl oxygen is replaced with a carbon group, forming ethyl 7-(4-nitrophenyl)oct-7-enoate derivatives. organic-chemistry.orgmasterorganicchemistry.com This reaction is highly valuable for its reliability in establishing the location of the new double bond. libretexts.org

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R'MgBr), to the ketone results in the formation of a tertiary alcohol after an aqueous workup. This reaction creates a new carbon-carbon bond at the carbonyl carbon. fiveable.me

Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with ammonia or an amine, followed by reduction in situ.

Table 2: Potential Derivatizations of the Ketone Functionality

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Grignard Addition | R'MgBr then H₃O⁺ | Tertiary Alcohol |

The nitro group strongly influences the reactivity of the aromatic ring. It is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. nih.gov The nitro group itself is also readily transformed.

Reduction to Amine: The most common and synthetically useful reaction of the nitroaromatic group is its reduction to an aniline derivative. wikipedia.orgwikipedia.org This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe, Sn, or SnCl₂ in HCl). wikipedia.orgmdpi.com The resulting ethyl 7-amino-7-(4-aminophenyl)heptanoate is a valuable precursor for dyes, polymers, and pharmaceuticals. nih.govnih.gov

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso or hydroxylamine (B1172632) compounds. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ortho and para positions of the benzene (B151609) ring to attack by strong nucleophiles. mdpi.com This allows for the displacement of a suitable leaving group (if present) on the ring. While the parent molecule lacks a leaving group, this reactivity becomes relevant in derivatives.

Table 3: Potential Reactions of the Nitroaromatic Ring

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Complete Reduction | H₂, Pd/C or Sn/HCl | Primary Amine (Aniline) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine |

Potential as a Building Block in Pharmaceutical and Agrochemical Synthesis (General Context)

Nitroaromatic compounds and ketoesters are important structural motifs and intermediates in the synthesis of bioactive molecules. nih.govresearchgate.netresearchgate.net

The reduction of the nitro group to an aniline is a key step in the synthesis of many pharmaceuticals. nih.gov The resulting aromatic amine can be further derivatized to form amides, sulfonamides, or engage in coupling reactions to build complex heterocyclic structures commonly found in drug candidates.

Similarly, ketoesters are versatile precursors for a wide range of heterocyclic compounds, such as pyrazolones, which are known to possess diverse biological activities including analgesic, anti-inflammatory, and antimicrobial properties. nih.gov The long alkyl chain of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate could be exploited to impart lipophilicity, potentially influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a target drug molecule. nih.gov In agrochemicals, nitrophenols and their derivatives have been used in the synthesis of pesticides, herbicides, and fungicides. nih.govresearchgate.net

Participation in Multicomponent and Cascade Reactions

The multifunctional nature of this compound makes it a promising candidate for multicomponent reactions (MCRs) and cascade reactions. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all starting materials, offering high efficiency and molecular diversity. fu-berlin.denih.gov The ketoester moiety, for instance, could participate in well-known MCRs such as the Biginelli or Hantzsch dihydropyridine synthesis. fu-berlin.deresearchgate.net

A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov A potential cascade sequence for this molecule could be initiated by the reduction of the nitro group. The resulting aniline could then undergo an intramolecular cyclization reaction with either the ketone or the ester functionality on the alkyl chain, leading to the formation of complex nitrogen-containing heterocyclic ring systems. Such intramolecular reactions are powerful tools for rapidly building molecular complexity from a linear precursor. rsc.org

Functional Group Interconversions and Transformations

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. This compound is an excellent substrate for demonstrating a variety of important FGIs.

Ester Group Transformations: The ester can be converted into a carboxylic acid, a primary alcohol, an aldehyde, an amide, or other esters.

Ketone Group Transformations: The ketone can be transformed into a secondary alcohol, a tertiary alcohol, an alkene, or an amine.

Nitro Group Transformations: The nitro group can be readily converted into a primary aromatic amine, a hydroxylamine, or a nitroso group.

These transformations allow a synthetic chemist to use this compound as a versatile starting point, accessing a wide range of different compounds through well-established and reliable chemical reactions. The ability to selectively manipulate each of the three functional groups provides a high degree of control and flexibility in the design and execution of synthetic routes toward complex target molecules.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate in laboratory settings?

A practical approach involves the oxidation of cycloheptanone derivatives. For example, Ballini et al. demonstrated that ethyl 7-hydroxyheptanoate (derived from cycloheptanone and potassium persulfate in ethanol) can be oxidized using pyridinium chlorochromate (PCC) to yield 7-oxoheptanoate esters . Adapting this method, the 4-nitrophenyl group can be introduced via Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. Ensure inert gas purging (e.g., nitrogen) to prevent unintended side reactions .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Respiratory protection : Use NIOSH-approved N100/P3 respirators to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Spill management : Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent exothermic reactions .

Q. How can researchers purify this compound effectively?

Column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:4 to 1:2) is effective. Monitor fractions via TLC (Rf ~0.3–0.5). For recrystallization, use ethanol at 40–50°C, leveraging its solubility profile (density: ~1.12 g/cm³) to isolate high-purity crystals .